1-(Bromomethyl)bicyclo[2.2.2]octane 1-(Bromomethyl)bicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.: 1935423-45-2
VCID: VC5003229
InChI: InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2
SMILES: C1CC2(CCC1CC2)CBr
Molecular Formula: C9H15Br
Molecular Weight: 203.123

1-(Bromomethyl)bicyclo[2.2.2]octane

CAS No.: 1935423-45-2

Cat. No.: VC5003229

Molecular Formula: C9H15Br

Molecular Weight: 203.123

* For research use only. Not for human or veterinary use.

1-(Bromomethyl)bicyclo[2.2.2]octane - 1935423-45-2

Specification

CAS No. 1935423-45-2
Molecular Formula C9H15Br
Molecular Weight 203.123
IUPAC Name 1-(bromomethyl)bicyclo[2.2.2]octane
Standard InChI InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2
Standard InChI Key IAPCNOHMCZUSRX-UHFFFAOYSA-N
SMILES C1CC2(CCC1CC2)CBr

Introduction

Structural Characteristics

Molecular Architecture

1-(Bromomethyl)bicyclo[2.2.2]octane belongs to the bicyclo[2.2.2]octane family, a class of compounds known for their high symmetry and strain-free geometry. The bromomethyl group (-CH2Br) is attached to one of the bridgehead carbons, introducing both steric bulk and electrophilic reactivity. The molecular formula is C9H15Br, with a molecular weight of 203.123 g/mol .

Key Structural Identifiers:

PropertyValueSource
IUPAC Name1-(bromomethyl)bicyclo[2.2.2]octanePubChem
SMILESC1CC2(CCC1CC2)CBrPubChem
InChIInChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2PubChem
InChIKeyIAPCNOHMCZUSRX-UHFFFAOYSA-NPubChem

Physicochemical Properties

The bicyclo[2.2.2]octane framework imparts exceptional rigidity, influencing the compound’s physical behavior. Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+203.04298141.2
[M+Na]+225.02492142.4
[M+NH4]+220.06952150.4
[M-H]-201.02842139.4

These values suggest moderate polarity and stability under mass spectrometric conditions .

Synthesis and Production

Synthetic Routes

The synthesis of 1-(bromomethyl)bicyclo[2.2.2]octane typically involves bromination of bicyclo[2.2.2]octane derivatives. Two primary methods are employed:

  • Radical Bromination:
    Reaction of bicyclo[2.2.2]octane with bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method proceeds under mild conditions (60–80°C) with moderate yields.

  • Electrophilic Substitution:
    Direct bromination using Lewis acids (e.g., AlBr3) to facilitate electrophilic attack on the methyl group. This approach requires stringent moisture control but offers higher regioselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors are utilized to optimize heat transfer and reaction kinetics, while distillation and crystallization ensure high-purity isolation (>98% purity).

Chemical Reactivity

Nucleophilic Substitution

The bromomethyl group serves as a prime site for nucleophilic substitution (SN2). Common reactions include:

  • Ammonolysis: Reaction with ammonia (NH3) yields 1-(aminomethyl)bicyclo[2.2.2]octane, a precursor for pharmaceutical intermediates.

  • Thiol Exchange: Treatment with thiols (R-SH) produces sulfides, useful in polymer cross-linking.

Oxidation and Reduction

  • Oxidation: Using potassium permanganate (KMnO4) in acidic conditions converts the bromomethyl group to a carboxylic acid, forming bicyclo[2.2.2]octane-1-carboxylic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4) reduces the C-Br bond, yielding bicyclo[2.2.2]octane.

Applications

Organic Synthesis

1-(Bromomethyl)bicyclo[2.2.2]octane is a versatile building block for:

  • Natural Product Synthesis: Its rigid core mimics terpene frameworks found in atisane and daphmanidin alkaloids.

  • Polymer Chemistry: Acts as a cross-linker in epoxy resins, enhancing thermal stability.

Medicinal Chemistry

Although direct biological data are scarce, related bicyclo[2.2.2]octane derivatives exhibit:

  • Enzyme Inhibition: Structural analogs inhibit viral proteases through hydrophobic interactions.

  • Drug Scaffolds: The bicyclic system’s rigidity improves pharmacokinetic properties by reducing conformational flexibility.

Research and Development

Current Trends

Recent studies focus on enantioselective synthesis to access chiral derivatives for asymmetric catalysis. Computational modeling also explores its electron transport properties, suggesting applications in organic electronics.

Knowledge Gaps

Direct pharmacological data remain limited, necessitating further studies on bioavailability and toxicity. Patent literature is absent, highlighting opportunities for intellectual property development .

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